molecular formula C3H2N2O2S B188567 1,2,3-Thiadiazole-4-carboxylic acid CAS No. 4100-13-4

1,2,3-Thiadiazole-4-carboxylic acid

Cat. No. B188567
CAS RN: 4100-13-4
M. Wt: 130.13 g/mol
InChI Key: HJZYBDPHAHGHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C3H2N2O2S and a molecular weight of 130.13 .


Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazole-4-carboxylic acid can be represented by the SMILES string OC(=O)c1csnn1 . The InChI code for this compound is 1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) .


Physical And Chemical Properties Analysis

1,2,3-Thiadiazole-4-carboxylic acid is a solid substance . It has a molecular weight of 130.13 .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Thiadiazole-4-carboxylic acid has been synthesized through various methods and utilized for different chemical transformations. For instance, Looker and Wilson (1965) reported its synthesis and conversion to various derivatives, highlighting its versatile chemical nature (Looker & Wilson, 1965). Similarly, studies have focused on synthesizing new derivatives of thiadiazoles, exploring their liquid crystalline behaviors and potential applications in material science (Jaffer, Aldhaif, & Tomi, 2017).

Pharmacological and Biological Applications

1,2,3-Thiadiazole derivatives have been investigated for their pharmacological activities. For instance, Muğlu, Yakan, and Shouaib (2020) explored novel 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid, assessing their potential antimicrobial activities (Muğlu, Yakan, & Shouaib, 2020). Additionally, Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, evaluating their antimicrobial efficacy, mainly against Gram-positive bacteria (Paruch et al., 2021).

Agricultural Applications

In agriculture, thiadiazole compounds have been used as plant activators. Duan Qingshan et al. (2013) synthesized novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, demonstrating efficacy against several plant diseases (Qingshan et al., 2013). Additionally, the impact of synthetic 1,2,3-thiadiazole compounds on lentil plants was investigated by AL-Quraan, Al-Smadi, and Swaleh (2015), focusing on their effects on metabolism and stress responses in plants (AL-Quraan, Al-Smadi, & Swaleh, 2015).

Electrochemical Studies

Fahmy, Abdel Fattah, Elmoghayar, and Azzem (1988) explored the electrochemical reduction of a series of 1,3,4-thiadiazoles, contributing to the understanding of their electrochemical properties and potential applications in various fields (Fahmy et al., 1988).

Safety And Hazards

1,2,3-Thiadiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on exploring the synthetic transformations and medicinal significance of 1,2,3-thiadiazole derivatives . Additionally, new multicomponent solid forms of biologically active 1,2,4-thiadiazole derivatives have been discovered, which could be a potential area of future research .

properties

IUPAC Name

thiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZYBDPHAHGHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325896
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazole-4-carboxylic acid

CAS RN

4100-13-4
Record name 4100-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 2
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 5
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 6
1,2,3-Thiadiazole-4-carboxylic acid

Citations

For This Compound
69
Citations
PR HANSEN, H FLYGE, A HOLM… - … Journal of Peptide …, 1996 - Wiley Online Library
A new heterobifunctional cross‐linking reagent, 1,2,3‐thiadiazole‐4‐carboxylic acid, for the photochemical conjugation of peptides to proteins is described. The title compound can be …
Number of citations: 9 onlinelibrary.wiley.com
NA Belyaev, TV Beryozkina, VA Bakulev - Chemistry of Heterocyclic …, 2016 - Springer
Synthesis of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid from 2-cyanothioacetamides and 5-azido-1-methyl-4-nitroimidazole | SpringerLink Skip to main content Advertisement …
Number of citations: 6 link.springer.com
JH Looker, LW Wilson Jr - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
2,3‐Thiadiazole‐4‐carboxylic acid (IV) has been synthesized by oxidation of 5‐(2‐furyl)‐1,2,3‐thiadiazole‐4‐carboxylic acid (IIb), and converted via the acid chloride (V) to the amide (VI…
Number of citations: 20 onlinelibrary.wiley.com
Z Li, Z Wu, F Luo - Journal of agricultural and food chemistry, 2005 - ACS Publications
A series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates with unsubstituted or monobrominated straight chain alkyl …
Number of citations: 41 pubs.acs.org
MA Tokareva, KL Obydennov, PA Slepukhin… - AIP Conference …, 2019 - pubs.aip.org
The present work describes a method for the synthesis a new N-1, 2, 3-triazol-1-yl-1, 2, 3-thiadiazol-4-carboxamide via condensation of open-chain form of 4-acetyl-1, 2, 3-triazolium-5-…
Number of citations: 8 pubs.aip.org
DL Pain, R Slack - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
THE work described in this Paper was carried out during the period 1953-1957, simultaneously with our development of the mononuclear isothiazoles, 2 with the initial object of …
Number of citations: 33 pubs.rsc.org
R Raap, RG Micetich - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The reaction between 1,2,3-thiadiazoles, unsubstituted in the 5-position, and a strong base such as an organolithium compound, sodamide, sodium methylsulfinyl carbanion, or …
Number of citations: 104 cdnsciencepub.com
OА Vysokova, TA Kalinina, PА Slepukhin… - Chemistry of …, 2018 - Springer
Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][1,2,3]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones …
Number of citations: 1 link.springer.com
CD Hurd, RI Mori - Journal of the American Chemical Society, 1955 - ACS Publications
The preparation of carbethoxyhydrazones, acetylhydrazones and phenylsulfonylhydrazones of ketones and-keto acids proceeds with good yields. Thebehavior ofthese hvdrazones …
Number of citations: 267 pubs.acs.org
BD Larsen, H Eggert, N Harrit, A Holm - Acta Chem. Scand, 1992 - researchgate.net
Irradiation of 1, 2, 3-thiadiazole together with diethylamine in liquid solution at room temperature or at 150 K gives rise to N, N-diethylthioacetamide in high yield which implies trapping …
Number of citations: 18 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.